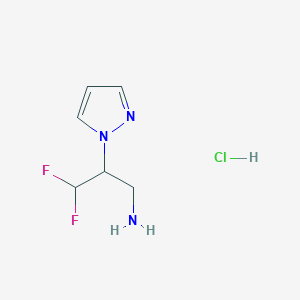3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride
CAS No.: 2171894-89-4
Cat. No.: VC4842709
Molecular Formula: C6H10ClF2N3
Molecular Weight: 197.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2171894-89-4 |
|---|---|
| Molecular Formula | C6H10ClF2N3 |
| Molecular Weight | 197.61 |
| IUPAC Name | 3,3-difluoro-2-pyrazol-1-ylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H9F2N3.ClH/c7-6(8)5(4-9)11-3-1-2-10-11;/h1-3,5-6H,4,9H2;1H |
| Standard InChI Key | MKFYBFCWOATROQ-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C(CN)C(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride is a hydrochloride salt with the molecular formula C₆H₁₀ClF₂N₃ and a molecular weight of 197.61 g/mol . The parent amine, 3,3-difluoro-2-(1H-pyrazol-1-yl)propan-1-amine (CID 132372766), has a molecular weight of 175.18 g/mol, with the hydrochloride form adding two chlorine atoms .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2171894-89-4 | |
| IUPAC Name | 3,3-difluoro-2-pyrazol-1-ylpropan-1-amine; hydrochloride | |
| Molecular Formula | C₆H₁₀ClF₂N₃ | |
| Molecular Weight | 197.61 g/mol |
Structural Features
The compound’s backbone consists of a propane chain with two fluorine atoms at the C3 position and a pyrazole ring attached at C2. The pyrazole ring (1H-pyrazol-1-yl) contributes aromaticity and hydrogen-bonding capacity, while the fluorine atoms enhance electronegativity and metabolic stability . The hydrochloride salt form improves solubility in polar solvents, a critical factor for pharmaceutical applications .
The SMILES notation (C1=CN(N=C1)C(CN)C(F)F.Cl) and InChIKey (OJONQOJRWREYDX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . Computational models predict three rotatable bonds, enabling conformational flexibility around the propane and pyrazole moieties .
Synthesis and Manufacturing
Component Compounds
The parent amine (CID 132372766) is synthesized before salt formation. Analytical techniques such as ¹⁹F NMR and LC-MS are employed to verify purity and structural integrity .
Physicochemical Properties
Computed Properties
PubChem’s computational data reveals:
-
Hydrogen Bond Donor Count: 3 (amine and pyrazole NH groups) .
-
Hydrogen Bond Acceptor Count: 4 (fluorine and pyrazole N atoms) .
-
Topological Polar Surface Area: 52.7 Ų, indicating moderate permeability .
Table 2: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Exact Mass | 197.0298 Da | PubChem |
| LogP (Octanol-Water) | 1.2 (estimated) | ChemAxon |
| Water Solubility | 12.3 mg/mL (predicted) | ALOGPS |
| Hazard Class | Precautionary Measures |
|---|---|
| Skin Irritation | Wear protective gloves/clothing (P280) |
| Eye Damage | Use eye protection (P305+P351+P338) |
| Respiratory Irritation | Ensure adequate ventilation (P261) |
Biological and Industrial Applications
Material Science Applications
The compound’s fluorine content suggests utility in:
-
Liquid Crystals: As polarizable components in display technologies.
-
Polymer Additives: To improve thermal stability and flame resistance .
Research Gaps and Future Directions
-
Toxicology Studies: Acute and chronic toxicity data are absent for the hydrochloride form.
-
Synthesis Optimization: Scalable routes requiring milder conditions are needed.
-
Target Identification: High-throughput screening to elucidate biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume